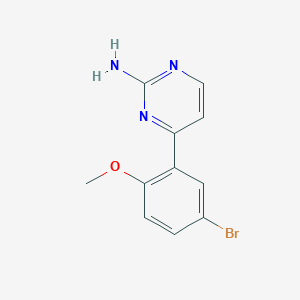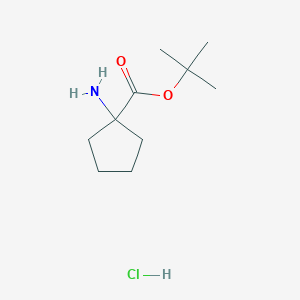
(Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile is an organic compound characterized by the presence of dichlorophenyl and fluorophenyl groups attached to an acrylonitrile moiety
準備方法
The synthesis of (Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with 4-fluorobenzyl cyanide under basic conditions. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde and the nitrile react in the presence of a base such as piperidine or pyridine to form the desired acrylonitrile compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
化学反応の分析
(Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives such as amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, along with appropriate solvents and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which (Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may act by inducing apoptosis (programmed cell death) in cancer cells or by inhibiting the growth and proliferation of tumor cells.
類似化合物との比較
(Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acrylonitrile can be compared with other similar compounds, such as:
(Z)-3-(2,4-dichlorophenyl)-2-(4-chlorophenyl)acrylonitrile: Similar structure but with a chlorine atom instead of a fluorine atom.
(Z)-3-(2,4-dichlorophenyl)-2-(4-bromophenyl)acrylonitrile: Similar structure but with a bromine atom instead of a fluorine atom.
(Z)-3-(2,4-dichlorophenyl)-2-(4-methylphenyl)acrylonitrile: Similar structure but with a methyl group instead of a fluorine atom.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs.
特性
分子式 |
C15H8Cl2FN |
|---|---|
分子量 |
292.1 g/mol |
IUPAC名 |
(Z)-3-(2,4-dichlorophenyl)-2-(4-fluorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H8Cl2FN/c16-13-4-1-11(15(17)8-13)7-12(9-19)10-2-5-14(18)6-3-10/h1-8H/b12-7+ |
InChIキー |
HTWTZCSNNDIJFY-KPKJPENVSA-N |
異性体SMILES |
C1=CC(=CC=C1/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N)F |
正規SMILES |
C1=CC(=CC=C1C(=CC2=C(C=C(C=C2)Cl)Cl)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12045818.png)


![2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl benzoate](/img/structure/B12045848.png)
![4-{4-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12045851.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12045855.png)
![11-Phenyldibenzo[b,f][1,4]oxazepine](/img/structure/B12045862.png)


![N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide;hydrate](/img/structure/B12045877.png)

